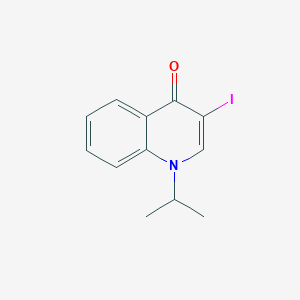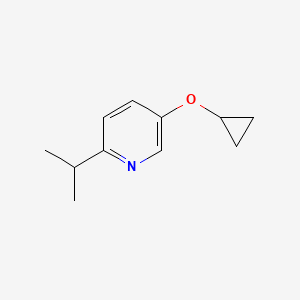![molecular formula C20H24N4 B13008367 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13008367.png)
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is a complex organic compound with a molecular formula of C17H20N4. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functionalization to introduce the piperazine and tolyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine: Known for its unique combination of functional groups and biological activities.
Pyridin-3-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine: Shares structural similarities but differs in specific functional groups and properties.
Thiophen-2-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine: Contains a thiophene ring, leading to different chemical and biological properties.
Uniqueness
This compound stands out due to its specific combination of a piperazine ring, a tolyl group, and an imidazo[1,2-a]pyridine core. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
8-methyl-2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H24N4/c1-15-5-7-17(8-6-15)19-18(14-23-12-9-21-10-13-23)24-11-3-4-16(2)20(24)22-19/h3-8,11,21H,9-10,12-14H2,1-2H3 |
InChI Key |
KMZGKBACONKJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CN4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)


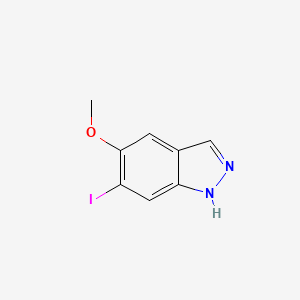

![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)
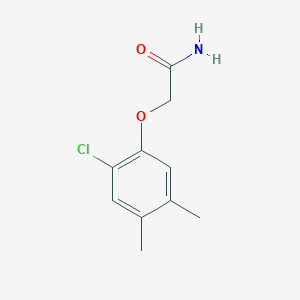
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-](/img/structure/B13008333.png)
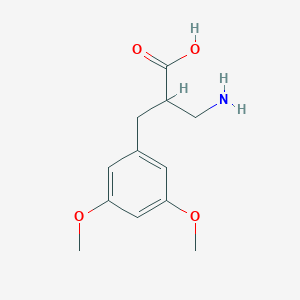
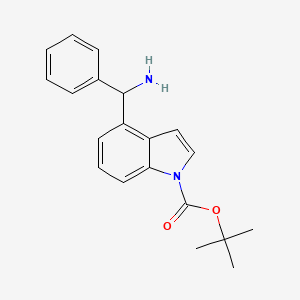
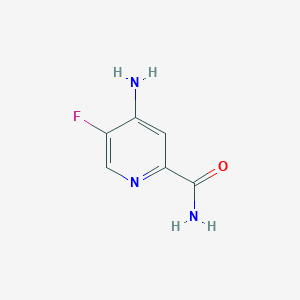
![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
